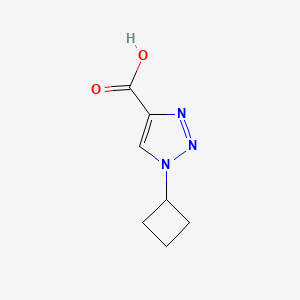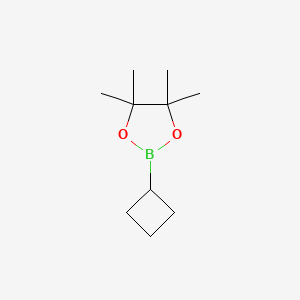
2-Cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Vue d'ensemble
Description
2-Cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound with the molecular formula C10H19BO2 . It is used as a reagent in various chemical reactions .
Molecular Structure Analysis
The molecular structure of 2-Cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane consists of a cyclobutyl group attached to a 1,3,2-dioxaborolane ring, which is further substituted with four methyl groups .Physical And Chemical Properties Analysis
2-Cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a density of 0.9±0.1 g/cm3, a boiling point of 200.8±9.0 °C at 760 mmHg, and a vapor pressure of 0.5±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 41.9±3.0 kJ/mol and a flash point of 75.2±18.7 °C .Applications De Recherche Scientifique
-
Borylation of Alkylbenzenes
- Field : Organic Chemistry
- Application : This compound may be used for borylation at the benzylic C-H bond of alkylbenzenes .
- Method : The process involves the presence of a palladium catalyst to form pinacol benzyl boronate .
- Results : The outcome of this process is the formation of pinacol benzyl boronate .
-
Hydroboration of Alkynes and Alkenes
-
Preparation of Fluorenylborolane
-
Synthesis of Conjugated Copolymers
- Field : Polymer Chemistry
- Application : This compound can be used in the synthesis of intermediates for generating conjugated copolymers .
- Method : The exact method of application or experimental procedure is not specified .
- Results : The outcome of this process is the formation of conjugated copolymers .
-
Synthesis of Novel Copolymers
- Field : Material Science
- Application : This compound is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .
- Method : The exact method of application or experimental procedure is not specified .
- Results : The outcome of this process is the formation of novel copolymers with unique optical and electrochemical properties .
- Borylation of Alkylbenzenes
- Field : Organic Chemistry
- Application : This compound may be used for borylation at the benzylic C-H bond of alkylbenzenes .
- Method : The process involves the presence of a palladium catalyst to form pinacol benzyl boronate .
- Results : The outcome of this process is the formation of pinacol benzyl boronate .
- Borylation of Alkylbenzenes
- Field : Organic Chemistry
- Application : This compound may be used for borylation at the benzylic C-H bond of alkylbenzenes .
- Method : The process involves the presence of a palladium catalyst to form pinacol benzyl boronate .
- Results : The outcome of this process is the formation of pinacol benzyl boronate .
Safety And Hazards
This compound is classified under GHS07 and has the signal word “Warning”. The hazard statements include H227, H315, H319, and H335 . Precautionary measures include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .
Propriétés
IUPAC Name |
2-cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BO2/c1-9(2)10(3,4)13-11(12-9)8-6-5-7-8/h8H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHFLFQCUUOKEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
1360914-08-4 | |
| Record name | 2-cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



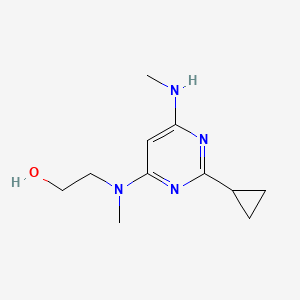
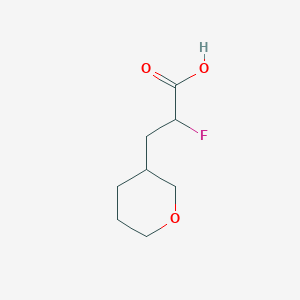
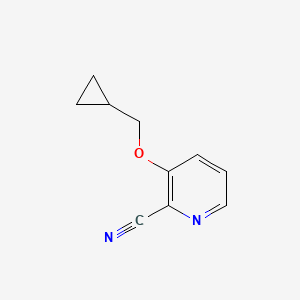
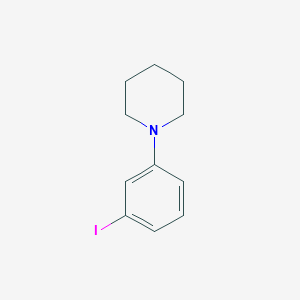
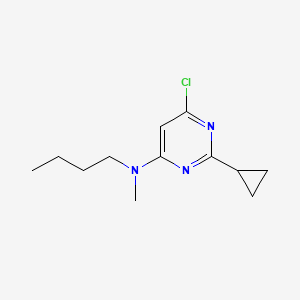
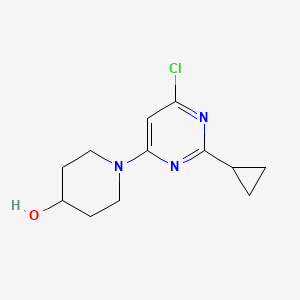
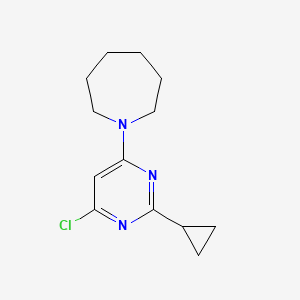
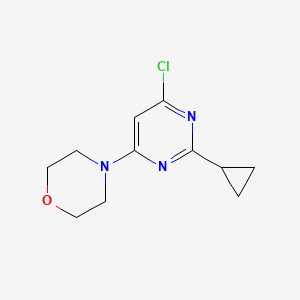
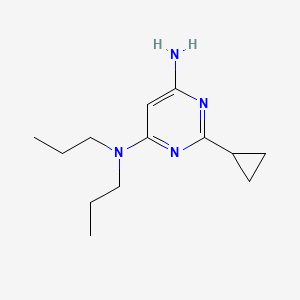
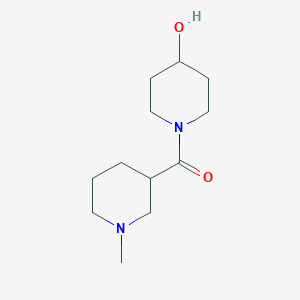
![Methyl 6-aminopyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1470828.png)
![1-(Aminomethyl)-6-oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1470830.png)
![6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1470831.png)
